Ethyl 2-amino-5-fluoronicotinate

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Medicinal chemistry teams sourcing 2-amino-5-fluoronicotinate scaffolds often face a trade-off between cost and synthetic flexibility. The methyl ester analog costs up to 4.9× more per gram, while the free acid requires additional protection/deprotection steps. Ethyl 2-amino-5-fluoronicotinate (CAS 1806511-07-8) resolves this bottleneck: • 3.4× cost advantage over the methyl ester at 1 g scale (£112/g vs £385/g), enabling broader parallel library scope within fixed budgets. • Free 2-amino group enables direct amide coupling or Buchwald-Hartwig diversification without deprotection; ethyl ester hydrolyzes quantitatively post-coupling for further elaboration. • XLogP3 of 1.38 provides a distinct lipophilicity anchor for LLE/LipE-driven lead optimization; C5-fluorine reduces logP by 0.8 units vs des-fluoro analog. • Serves as direct entry point into patented 2-aminonicotinic acid ester bactericide space (US9096528B2) and fluoropiperidine-based orexin receptor antagonist synthesis.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
CAS No. 1806511-07-8
Cat. No. B6355254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-fluoronicotinate
CAS1806511-07-8
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)F)N
InChIInChI=1S/C8H9FN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyCBWWBCIOCIMACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5-fluoronicotinate Overview


Ethyl 2-amino-5-fluoronicotinate (CAS 1806511-07-8) is a fluorinated pyridine building block bearing a free 2-amino group and an ethyl ester at the 3-position . With a molecular weight of 184.17 g/mol, this heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, notably in the synthesis of kinase inhibitor scaffolds, orexin receptor antagonists, and 2-aminonicotinic acid ester-derived bactericides [1]. Its combination of a hydrogen bond donor (amine), multiple hydrogen bond acceptors (ester carbonyl, pyridine nitrogen, fluorine), and a modifiable ester handle makes it a strategically important fragment for parallel library synthesis and structure-activity relationship (SAR) exploration .

Ethyl 2-Amino-5-fluoronicotinate Substitution Risks


Within the 2-amino-5-fluoronicotinate chemotype, seemingly minor structural modifications— exchanging the ethyl ester for a methyl ester, removing the fluorine atom, or hydrolyzing to the free acid—produce measurable, scientifically consequential changes in lipophilicity (ΔXLogP3 up to 0.8 units), aqueous solubility (up to 1.55× difference), hydrogen bond acceptor count, and procurement cost (up to 4.9× more expensive per gram) . These differences directly impact compound handling, assay compatibility, pharmacokinetic profile tuning in lead optimization, and large-scale synthesis budgeting. Simple in-class substitution without accounting for these quantified divergences risks compromising experimental reproducibility, altering target engagement, and inflating project costs.

Ethyl 2-Amino-5-fluoronicotinate Differentiation Evidence


Cost Advantage Over Methyl Ester

When sourcing the 2-amino-5-fluoronicotinate scaffold, the ethyl ester (CAS 1806511-07-8) demonstrates a substantial procurement cost advantage over the corresponding methyl ester (CAS 1211535-54-4). From the same vendor (Fluorochem) at identical 98% purity specification, the ethyl ester is priced at £112 per gram versus £385 per gram for the methyl ester, representing a 3.4-fold cost reduction . This price differential widens at smaller scales: 100 mg (£14 vs £69; 4.9× difference) and 250 mg (£30 vs £139; 4.6× difference).

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Lipophilicity Difference vs Methyl Ester

Computational physicochemical profiling using the SwissADME platform reveals that the ethyl ester exhibits a consensus XLogP3 of 1.38, compared to 1.01 for the methyl ester . This Δ of +0.37 log units confers measurably higher lipophilicity, which can influence membrane permeability, plasma protein binding, and CYP450 interaction profiles in a drug discovery context. The ethyl ester's increased lipophilicity is consistent across multiple computational methods: iLOGP (1.85 vs 1.52), WLOGP (1.41 vs 1.02), and SILICOS-IT (1.24 vs 0.91) .

Drug Design ADME Profiling Lead Optimization

Aqueous Solubility Trade-off vs Methyl Ester

While the ethyl ester offers cost and lipophilicity advantages, the methyl ester demonstrates superior predicted aqueous solubility. SwissADME ESOL calculations yield a LogS of -1.99 (1.86 mg/mL) for the ethyl ester versus -1.77 (2.89 mg/mL) for the methyl ester . This 1.55-fold solubility advantage for the methyl ester is consistent across the SILICOS-IT fragmental method (ethyl: 0.689 mg/mL; methyl: 1.64 mg/mL; 2.38× difference) . Researchers prioritizing aqueous solubility for biochemical assay compatibility may find the methyl ester advantageous, but must weigh this against the 3.4× higher procurement cost.

Assay Development Formulation Biochemical Screening

Fluorine Substitution Impact vs Des-Fluoro Analog

The strategic incorporation of fluorine at the C5 position of the pyridine ring produces a quantifiable impact on key physicochemical descriptors compared to the des-fluoro parent compound (ethyl 2-aminonicotinate, CAS 13362-26-0). PubChem computed properties show XLogP3 decreases from 2.2 (des-fluoro) to 1.4 (5-fluoro), a Δ of -0.8 log units, while the hydrogen bond acceptor count increases from 4 to 5 due to the fluorine atom's electron lone pairs [1][2]. This fluorine-driven reduction in lipophilicity coupled with increased HBA capacity can enhance aqueous solubility and modulate off-target binding profiles, consistent with established fluorine walk strategies in medicinal chemistry.

Fluorine Chemistry Medicinal Chemistry Physicochemical Property Tuning

Storage and Handling Advantage vs Methyl Ester

Operational handling requirements differentiate the two ester forms. The ethyl ester (Glpbio Catalog No. GF12971) is specified for storage at room temperature (RT), with stock solutions stable for 6 months at -80°C and 1 month at -20°C [1]. In contrast, the methyl ester (Bidepharm BD245029) mandates more stringent storage conditions: 'Keep in dark place, inert atmosphere, 2-8°C' . For compound management facilities and medicinal chemistry laboratories managing dozens to hundreds of building blocks, the ethyl ester's room-temperature storage compatibility reduces reliance on refrigerated storage infrastructure and simplifies handling logistics.

Compound Management Laboratory Operations Stability

Ethyl 2-Amino-5-fluoronicotinate Applications


Cost-Effective Parallel Library Synthesis

For medicinal chemistry teams executing parallel amide coupling or Buchwald-Hartwig diversification campaigns requiring multi-gram quantities of the 2-amino-5-fluoronicotinate scaffold, the ethyl ester's 3.4× cost advantage over the methyl ester (Fluorochem: £112/g vs £385/g at 1g scale) enables larger library scope within fixed budgets. The free 2-amino group provides a direct handle for diversification without deprotection steps, while the ethyl ester can be hydrolyzed post-coupling to the carboxylic acid for further elaboration or retained for SAR exploration.

Lipophilicity-Tuned Lead Optimization

In lead optimization programs where ligand lipophilicity efficiency (LLE or LipE) is a key decision metric, the ethyl ester's XLogP3 of 1.38—measurably higher than the methyl ester (1.01) —provides a distinct lipophilicity anchor point. The C5-fluorine atom simultaneously reduces logP by 0.8 units compared to the des-fluoro analog [1], giving medicinal chemists a precise tool for logP tuning without introducing additional heteroatoms or chiral centers. The compound's compliance with Lipinski's Rule of Five (0 violations, MW 184.17) makes it suitable for fragment evolution strategies.

Agrochemical Bactericide Development

The 2-aminonicotinic acid ester chemotype is the core scaffold of a patented agricultural bactericide series (US9096528B2) with demonstrated activity against resistant pathogenic bacteria in crop protection [2]. The ethyl ester serves as a direct entry point into this intellectual property space; hydrolysis to the free acid (2-amino-5-fluoronicotinic acid, CAS 1196154-03-6) followed by coupling with diverse phenoxy or heteroaryloxy amines generates the claimed bactericidal 2-aminonicotinic acid ester derivatives. Researchers exploring novel agrochemical actives should preferentially source the ethyl ester for its favorable cost profile and compatibility with the synthetic routes disclosed in the patent literature.

Orexin Receptor Antagonist Intermediate Synthesis

2-Amino-5-fluoronicotinic acid derivatives are established reagents for synthesizing fluoropiperidine-based orexin receptor antagonists, a class of CNS agents targeting insomnia and addiction disorders . The ethyl ester can be hydrolyzed quantitatively to the carboxylic acid, which then serves as the coupling partner for 4-fluoropiperidine or 4,4-difluoropiperidine amines in amide bond-forming reactions. The room-temperature storage stability and competitive procurement pricing of the ethyl ester make it the preferred precursor form for synthesizing the free acid in-house, avoiding the higher cost and more restrictive storage requirements of pre-formed acid or methyl ester alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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